N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Description
Properties
Molecular Formula |
C23H21FN2O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C23H21FN2O4/c1-14-18-6-5-17(29-2)12-21(18)30-23(28)19(14)13-22(27)25-8-10-26-9-7-15-3-4-16(24)11-20(15)26/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,25,27) |
InChI Key |
PECRRAOHEWIAQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Step 2a: Bromination
Reagents : Bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dichloromethane.
Conditions : Room temperature, 2–4 hours.
Product : 3-Bromo-7-methoxy-4-methylcoumarin.
Synthesis of the 6-Fluoroindole Ethylamine Side Chain
Step 3a: Fluorination of Indole
Method : Electrophilic fluorination using Selectfluor™ or acetyl hypofluorite.
Conditions : Anhydrous acetonitrile, 0–5°C, 1–2 hours.
Product : 6-Fluoroindole with >70% yield.
Step 3b: Ethylamine Side Chain Introduction
Reagents : 2-Chloroethylamine hydrochloride and NaH in DMF.
Conditions : 60°C, 4–6 hours.
Product : 1-(2-Aminoethyl)-6-fluoroindole, isolated via distillation (yield: 55–65%).
Coupling of Chromen-2-One Acetamide and Indole Ethylamine
The final step involves amide bond formation between the coumarin-acetamide and indole-ethylamine:
Reagents :
-
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
-
Solvent: Dichloromethane or DMF.
Conditions :
-
Room temperature, 12–24 hours.
-
Triethylamine (base) to neutralize HCl byproduct.
Purification :
Industrial-Scale Production Considerations
Scaling the synthesis requires optimization:
-
Continuous Flow Reactors : For Pechmann condensation to enhance yield and reduce reaction time.
-
Catalyst Recycling : Pd-based catalysts immobilized on supports for cost efficiency.
-
Crystallization Techniques : Anti-solvent addition for high-purity coumarin intermediates.
Comparative Analysis of Synthetic Routes
| Method Step | Conventional Approach | Optimized Industrial Approach |
|---|---|---|
| Coumarin Synthesis | H₂SO₄ catalysis (65% yield) | FeCl₃ in flow reactor (78% yield) |
| Bromination | Br₂ in acetic acid (70% yield) | NBS in DCM (85% yield) |
| Amide Coupling | EDC/HOBt (50% yield) | HATU/DIPEA (65% yield) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X), nucleophiles (NH₃, R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the indole or chromenone rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is likely related to its ability to interact with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chromenone moiety may also contribute to the compound’s biological effects by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
*Calculated based on available data; †Approximate values.
Key Observations :
- Substituent Diversity : The target compound’s 6-fluoroindole and coumarin groups distinguish it from analogues with pyridazine (e.g., ) or morpholine (e.g., ) cores. These structural variations influence solubility, binding affinity, and metabolic stability.
- Electron-Withdrawing Groups: Fluorine at the indole 6-position (target compound) may enhance receptor interaction compared to non-fluorinated analogues (e.g., 10j in ).
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Key Observations :
- The target compound’s coumarin moiety may confer fluorescence properties useful in imaging or photodynamic therapy, unlike non-coumarin analogues .
- Fluorine substituents (e.g., 6-fluoroindole) are linked to improved blood-brain barrier penetration in related compounds .
Biological Activity
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews available literature regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indole ring and a chromene moiety, which are known to contribute to various pharmacological effects. The presence of a fluorine atom in the indole structure may enhance lipophilicity and biological activity.
Chemical Formula
- Molecular Formula : C19H20FN3O3
- Molecular Weight : 357.38 g/mol
Antitumor Activity
Preliminary studies suggest that this compound exhibits significant antitumor properties. The mechanism appears to involve the induction of apoptosis in cancer cells through modulation of key signaling pathways. For instance, it has been shown to inhibit the Bcl-2 family proteins, which are crucial in regulating apoptosis.
Neuroprotective Effects
Research indicates that the compound may also possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The structure of this compound is pivotal in determining its biological activity. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Indole Ring | Essential for binding to target proteins |
| Fluorine Substitution | Enhances lipophilicity and cellular uptake |
| Chromene Moiety | Contributes to anti-cancer activity |
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound demonstrated an IC50 value of approximately 5 µM against HCT116 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The results showed that treatment with the compound significantly reduced cell death and oxidative damage, supporting its potential use in treating neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Indole Core Functionalization : Introduce the 6-fluoro group via electrophilic substitution under controlled acidic conditions (e.g., H₂SO₄/HF mixtures) .
Chromenone Synthesis : Construct the 7-methoxy-4-methyl-2-oxochromen-3-yl moiety via Pechmann condensation between resorcinol derivatives and β-ketoesters, followed by methylation .
Amide Coupling : Link the indole-ethylamine and chromenone-acetic acid fragments using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Purification involves column chromatography (silica gel, gradient elution) and recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions (e.g., fluoro-indole protons at δ 7.2–7.8 ppm, chromenone carbonyl at δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₂FN₂O₄ at m/z 423.156) .
- X-ray Crystallography : Determines absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers identify potential molecular targets (e.g., enzymes/receptors) for this compound?
- Methodological Answer :
- Kinase Profiling Assays : Screen against kinase panels (e.g., Bcl-2/Mcl-1 for anticancer activity) using fluorescence polarization or ATP-competitive assays .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., quinazoline-binding proteins) based on chromenone and indole pharmacophores .
- Transcriptomic Analysis : RNA-seq of treated cells identifies differentially expressed pathways (e.g., apoptosis-related genes) .
Q. What strategies are recommended for SAR studies to enhance bioactivity?
- Methodological Answer :
Substituent Variation : Replace 6-fluoro with chloro or nitro groups to modulate electron density; alter methoxy to ethoxy for steric effects .
Scaffold Hybridization : Fuse pyridazine or quinazoline rings (as in ) to enhance π-π stacking with targets .
Bioisosteric Replacement : Swap acetamide with sulfonamide to improve metabolic stability .
Evaluate modifications via cytotoxicity assays (e.g., MTT on cancer cell lines) .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer :
- Assay Validation : Confirm consistency in cell lines (e.g., HepG2 vs. MCF-7 variability) and culture conditions .
- Orthogonal Assays : Cross-validate using apoptosis markers (Annexin V/PI) and mitochondrial membrane potential assays .
- Structural Reanalysis : Verify compound integrity post-assay via LC-MS to rule out degradation .
Q. What methodologies assess metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key pathways:
- Hydrolysis : Acetamide cleavage by esterases .
- Oxidation : CYP450-mediated indole ring hydroxylation .
- Stability Optimization : Co-administer CYP inhibitors (e.g., ketoconazole) or introduce electron-withdrawing groups to reduce oxidation .
Q. How can in vitro findings be translated to in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (oral/IP), half-life, and tissue distribution in rodents via LC-MS .
- Xenograft Models : Test efficacy in nude mice with tumor xenografts, using histopathology to validate target engagement .
Q. What approaches mitigate off-target effects in biological studies?
- Methodological Answer :
- Broad-Spectrum Binding Assays : Screen against GPCR/kinase panels to identify promiscuous interactions .
- Proteomic Profiling : Use affinity pull-down assays with biotinylated analogs to map unintended protein binders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
